molecular formula C11H18ClN2O14P3 B15196839 Uridine 5'-(tetrahydrogen triphosphate), 5-(2-chloroethyl)-2'-deoxy- CAS No. 119662-57-6

Uridine 5'-(tetrahydrogen triphosphate), 5-(2-chloroethyl)-2'-deoxy-

Cat. No.: B15196839
CAS No.: 119662-57-6
M. Wt: 530.64 g/mol
InChI Key: HJBGHZTYMHLTCX-DJLDLDEBSA-N
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Description

Uridine 5’-(tetrahydrogen triphosphate), 5-(2-chloroethyl)-2’-deoxy- is a synthetic nucleotide analog It is structurally similar to natural nucleotides but contains modifications that enhance its stability and functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 5-(2-chloroethyl)-2’-deoxy- typically involves the phosphorylation of 5-(2-chloroethyl)-2’-deoxyuridine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the triphosphate ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation reactions using automated systems to ensure consistency and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the 2’-deoxy position.

    Reduction: Reduction reactions may target the 5-(2-chloroethyl) group, converting it to a less reactive form.

    Substitution: Nucleophilic substitution reactions can occur at the 5-(2-chloroethyl) group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of uridine derivatives with oxidized 2’-deoxy positions.

    Reduction: Formation of reduced derivatives with modified 5-(2-chloroethyl) groups.

    Substitution: Various substituted uridine derivatives depending on the nucleophile used.

Scientific Research Applications

Uridine 5’-(tetrahydrogen triphosphate), 5-(2-chloroethyl)-2’-deoxy- has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its incorporation into DNA during replication. Once incorporated, it can inhibit DNA polymerase activity, particularly in virus-infected cells. This inhibition prevents the synthesis of viral DNA, thereby reducing viral replication . The molecular targets include viral DNA polymerase and cellular DNA polymerase alpha.

Comparison with Similar Compounds

    5-(2-Chloroethyl)-2’-deoxyuridine: A precursor in the synthesis of the triphosphate derivative.

    2’-Deoxyuridine: A natural nucleotide analog without the 5-(2-chloroethyl) modification.

    Uridine 5’-triphosphate: A natural nucleotide involved in various cellular processes.

Uniqueness: Uridine 5’-(tetrahydrogen triphosphate), 5-(2-chloroethyl)-2’-deoxy- is unique due to its dual modifications: the 5-(2-chloroethyl) group and the triphosphate moiety. These modifications enhance its stability and functionality, making it a valuable tool in biochemical research and potential therapeutic applications.

Properties

CAS No.

119662-57-6

Molecular Formula

C11H18ClN2O14P3

Molecular Weight

530.64 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H18ClN2O14P3/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(26-9)5-25-30(21,22)28-31(23,24)27-29(18,19)20/h4,7-9,15H,1-3,5H2,(H,21,22)(H,23,24)(H,13,16,17)(H2,18,19,20)/t7-,8+,9+/m0/s1

InChI Key

HJBGHZTYMHLTCX-DJLDLDEBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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